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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406 Get Quote

An objective, data-driven comparison of the ionizable lipids C12-200 and ALC-0315 is essential

for researchers engaged in the development of nucleic acid therapeutics, particularly for

mRNA-based vaccines and therapies. Both lipids are instrumental in the formation of lipid

nanoparticles (LNPs) that protect and deliver the nucleic acid payload into target cells. ALC-

0315 is a key component of the Pfizer-BioNTech COVID-19 vaccine, while C12-200 is a widely

studied benchmark ionizable lipid. This guide provides a head-to-head comparison of their

performance, supported by experimental data, detailed protocols, and mechanistic diagrams.

Chemical and Physicochemical Properties
The efficacy of an ionizable lipid is closely tied to its chemical structure and its apparent pKa

(the pH at which 50% of the lipid is ionized). The pKa is a critical determinant for both efficient

mRNA encapsulation at low pH and endosomal escape into the cytoplasm at physiological pH.

[1] ALC-0315 generally has a lower pKa than C12-200, which can influence its in vivo

performance.
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Property C12-200 ALC-0315

Structure
Multi-tail, multi-amine head

group

Branched-tail, tertiary amine

head group

Apparent pKa ~6.96[1][2] ~6.09[3]

Key Structural Feature
Contains multiple tertiary

amine groups

Contains biodegradable ester

bonds in tails[4]

Clinical Use Investigational / Preclinical
Component of Pfizer-BioNTech

BNT162b2 Vaccine[5]

Performance Comparison
Direct comparative studies have revealed significant differences in the in vitro and in vivo

performance of LNPs formulated with C12-200 versus ALC-0315.

In Vitro Transfection Efficiency
In vitro studies, which measure protein expression in cell lines following LNP treatment, show

variable results. Some studies indicate that other lipids like SM-102 produce significantly higher

protein expression than both ALC-0315 and C12-200 in various cell lines.[6][7][8] Between the

two, performance can be cell-type dependent, but C12-200 has been shown to yield potent

mRNA delivery to trophoblasts, for example.[9]
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Cell Line LNP Formulation
Result (Relative
Luciferase
Expression)

Reference

HEK293, HeLa C12-200 vs ALC-0315

ALC-0315 showed a

clear dose-response,

while C12-200 did not

in these cell lines.

Overall expression

was lower than SM-

102.

[8]

Multiple C12-200 vs ALC-0315

In vivo, ALC-0315

LNPs achieved

significantly higher

protein expression

than C12-200 LNPs.

[6][8]

In Vivo Efficacy
In vivo experiments, typically in murine models, are more indicative of clinical potential. In this

setting, ALC-0315 consistently demonstrates superior performance in mediating mRNA

expression compared to C12-200.
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Animal Model Payload Key Finding Reference

BALB/c Mice
Firefly Luciferase

mRNA

ALC-0315 LNPs

resulted in

significantly higher

luciferase expression

at the injection site

compared to C12-200

LNPs.

[8][10]

C57BL/6 Mice
Firefly Luciferase

mRNA

LNPs with 306Oi10

lipid produced over

20-fold higher

expression than C12-

200. Another

benchmark, MC3, also

outperformed C12-

200.

[11]

BALB/c Mice Vaccine (OVA mRNA)

As vaccine

formulations, LNPs

made with either ALC-

0315 or C12-200

elicited strong immune

responses, with no

significant differences

observed among

them.

[6][7]

Safety and Tolerability
The safety profile is a critical aspect of LNP development. ALC-0315 is a component of an

approved human vaccine, indicating a well-established safety profile at its clinical dose.[5][12]

Some studies have noted that C12-200 and other lipids can be associated with inflammatory

responses and, at higher doses, may cause necrosis.[11][13] The biodegradable ester bonds in

the lipid tails of ALC-0315 are designed to enable safe clearance from the body after mRNA

delivery.[4]
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Mechanism of Action: LNP-Mediated mRNA Delivery
The fundamental mechanism for both C12-200 and ALC-0315 involves a pH-responsive

process. After cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the

endosome acidifies, the tertiary amine of the ionizable lipid becomes protonated (positively

charged).[14] This charge switch facilitates an interaction with negatively charged lipids in the

endosomal membrane, leading to membrane disruption and the release of the mRNA payload

into the cell's cytoplasm, where it can be translated into protein.[15][16][17]
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Caption: Cellular uptake and endosomal escape pathway for ionizable LNPs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b6337406?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6337406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Accurate comparison requires standardized methodologies. Below are representative protocols

for LNP formulation and in vivo evaluation.

Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the standard method for producing uniform LNPs.

Solution Preparation:

Lipid Stock: Prepare a stock solution of the ionizable lipid (ALC-0315 or C12-200), DSPC,

cholesterol, and a PEG-lipid in absolute ethanol. A common molar ratio for ALC-0315

LNPs is 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-Lipid).[18][19] For C12-200,

an optimized ratio for mRNA delivery is 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:PEG-

Lipid).[9][20]

Aqueous Buffer: Prepare a solution of mRNA in an acidic buffer (e.g., 50 mM sodium

citrate, pH 4.0).[3][21]

Microfluidic Mixing:

Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into

another.

Set up a microfluidic mixing device (e.g., NanoAssemblr).

Pump the two solutions through the device at a defined flow rate ratio (FRR), typically 3:1

(Aqueous:Ethanol), and a total flow rate (TFR) of 10-20 mL/min.[21]

Purification and Concentration:

The resulting LNP solution is immediately dialyzed against a neutral buffer (e.g., PBS, pH

7.4) for at least 2 hours to remove ethanol and non-encapsulated mRNA.[18]

Concentrate the LNPs using a centrifugal filtration device.

Sterile filter the final product through a 0.2 µm filter.
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Caption: Workflow for LNP formulation using microfluidic mixing.

Protocol 2: In Vivo Evaluation of mRNA Expression
This protocol outlines a typical experiment to assess LNP efficacy in mice.

Animal Model: Use standard laboratory mice (e.g., BALB/c or C57BL/6, 6-8 weeks old).

Administration: Administer the LNP-encapsulated mRNA (e.g., encoding Firefly Luciferase)

via intramuscular (IM) injection into the gastrocnemius muscle. A typical dose is 1-5 µg of

mRNA per mouse.[10]

Bioluminescence Imaging:

At specified time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice.

Administer a luciferin substrate via intraperitoneal (IP) injection.

Image the mice using an In Vivo Imaging System (IVIS) to quantify the bioluminescent

signal, which correlates with protein expression.

Data Analysis:

Define a region of interest (ROI) around the injection site (and other organs like the liver)

to measure the photon flux (photons/second).

Compare the expression levels between groups treated with C12-200 LNPs, ALC-0315

LNPs, and a control (e.g., PBS).
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Caption: Standard workflow for in vivo LNP efficacy testing in mice.

Conclusion
For drug development professionals, the choice between C12-200 and ALC-0315 depends

heavily on the intended application. While both are effective in formulating LNPs for nucleic

acid delivery, the experimental data strongly indicates that ALC-0315 provides significantly

higher in vivo protein expression, a key metric for the potency of mRNA therapeutics and

vaccines.[6][8] Its formulation in an FDA-approved vaccine also provides a robust safety and

manufacturing precedent. C12-200 remains a valuable tool for research and as a benchmark

lipid, particularly for in vitro studies and for exploring delivery to specific cell types, but its in
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vivo performance is generally lower than that of ALC-0315.[8][10][11] The selection of an

ionizable lipid is a critical step, and these data should guide the rational design of next-

generation LNP-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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